molecular formula C21H25ClN2O2 B3131915 n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide CAS No. 359877-82-0

n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide

Cat. No.: B3131915
CAS No.: 359877-82-0
M. Wt: 372.9 g/mol
InChI Key: AKLZUXRDOUXCEC-UHFFFAOYSA-N
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Description

N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a molecular framework that combines a methoxyphenylacetamide group with a piperidine moiety, a structure frequently investigated for its potential interactions with the central nervous system . Compounds within this chemical class have been studied for their diverse pharmacological activities and are often explored as potential therapeutic agents for disorders of the nervous system . Research into similar acetamide and piperidine-containing molecules suggests potential applications in areas such as antipsychotic, antidepressant, and anxiolytic research, though the specific mechanism of action for this compound requires further investigation . The presence of the acetamide linker and aromatic systems is common in the design of compounds that modulate neurotransmitter systems, making it a valuable chemical tool for probing biological targets . This product is intended for in vitro research applications, including target identification, binding affinity assays, and preliminary pharmacological profiling. It is supplied with a certificate of analysis to ensure its identity and purity, as characterized by advanced analytical techniques. This compound is offered exclusively for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-N-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-19-8-6-16(7-9-19)14-21(25)24(18-10-12-23-13-11-18)15-17-4-2-3-5-20(17)22/h2-9,18,23H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLZUXRDOUXCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2Cl)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158699
Record name N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359877-82-0
Record name N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359877-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine.

    Acylation Reaction: The intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

    Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride for reduction.

    Nucleophiles: Sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares a piperidine-acetamide backbone with several fentanyl-related substances and antimicrobial agents. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name (IUPAC) Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound : N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide 2-Chlorophenylmethyl, 4-Methoxyphenylacetamide C₂₁H₂₃ClN₂O₂ 370.88 Not explicitly reported
4-Methoxybutyrylfentanyl 4-Methoxyphenyl, Butanamide, Phenethyl C₂₄H₃₁N₂O₂ 395.52 Analgesic (opioid receptor)
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 2-Fluorophenyl, Phenethyl, Acetamide C₂₂H₂₈FN₂O₂ 380.48 Unknown (structural analog)
Para-chloroisobutyryl fentanyl 4-Chlorophenyl, Isobutyryl, Phenethyl C₂₃H₂₈ClN₂O 393.93 Analgesic (opioid receptor)
N-[(4-Methylphenyl)methyl]-N-(piperidin-4-yl)-2-phenylacetamide 4-Methylphenylmethyl, Phenylacetamide C₂₁H₂₅N₂O 325.44 Antimicrobial (speculative)

Key Differences and Implications

Substituent Effects on Opioid Activity: The 4-methoxyphenyl group in the target compound differs from the phenyl or 4-chlorophenyl groups in fentanyl analogs.

Amide Chain Modifications :

  • The acetamide chain in the target compound is shorter than the butanamide in 4-Methoxybutyrylfentanyl. Shorter chains may reduce metabolic stability but improve selectivity for specific receptor subtypes .

The 2-chlorophenyl group may enhance this effect by increasing membrane permeability .

Research Findings and Data Gaps

  • However, the 4-methoxyphenyl group’s steric and electronic effects require experimental validation (e.g., receptor binding assays) .
  • Metabolic Stability : The absence of a phenethyl group (common in fentanyl derivatives) may reduce susceptibility to cytochrome P450 metabolism, prolonging half-life .
  • Antimicrobial Activity : highlights piperidine-containing compounds (e.g., CDFII) with MRSA synergy, but the target compound’s activity remains unexplored .

Biological Activity

The compound n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24ClN2O2\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_2\text{O}_2

The biological activity of this compound is primarily linked to its interaction with various biological targets, including but not limited to:

  • Receptor Binding : The piperidine moiety is known for its ability to bind to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Similar compounds have shown enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, which may contribute to their pharmacological effects .

1. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study assessing various synthesized compounds demonstrated that derivatives with similar structures showed promising antibacterial activity against multiple bacterial strains. The presence of the chlorophenyl group enhances this activity, likely due to increased lipophilicity and receptor affinity .

2. Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is underscored by its structural similarity to known psychoactive substances. It may modulate neurotransmitter levels in the brain, which could be beneficial in treating conditions like anxiety and depression. Further studies are needed to elucidate these effects specifically for this compound.

3. Enzyme Inhibition

Preliminary studies have indicated that compounds with similar structures can inhibit AChE, which is crucial in the management of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thus improving cognitive function .

Case Studies and Research Findings

StudyFocusFindings
Sanchez-Sancho et al., 1998Synthesis of piperidine derivativesIdentified potential anesthetic and antidiabetic properties
Nithiya et al., 2011Pharmacological evaluationDemonstrated antibacterial action and enzyme inhibition
Recent Research (2023)Antimicrobial activityConfirmed significant antibacterial effects against E. coli and S. aureus

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Amide coupling : Reacting a piperidin-4-amine derivative with a chloro-substituted benzyl halide (e.g., 2-chlorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated intermediate .
  • Acetamide formation : Introducing the 4-methoxyphenylacetamide moiety via nucleophilic acyl substitution, using activated esters (e.g., NHS esters) or coupling agents like HATU/DIPEA in anhydrous solvents .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the pure product. Yield optimization may require temperature-controlled reactions and inert atmospheres .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the 2-chlorophenyl region) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the piperidine and acetamide groups .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., in dichloromethane/hexane) and analyze crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related acetamides .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating its interaction with opioid receptors?

  • Methodological Answer :

  • Radioligand binding assays : Use μ-opioid receptor (MOR)-transfected cell membranes (e.g., HEK293 cells) with tritiated ligands like [³H]-DAMGO. Measure competitive displacement to calculate Ki values .
  • Functional assays : Assess G-protein activation via [³⁵S]GTPγS binding or cAMP inhibition in MOR-expressing cells. Compare efficacy to fentanyl analogs (e.g., methoxyacetylfentanyl) to evaluate partial/full agonism .
  • Structural analogs : Include positive controls (e.g., morphine, fentanyl) and negative controls (e.g., naloxone) to validate assay specificity .

Q. How should researchers address discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, chloro-substitution pattern) and test analogs in parallel assays. For example, 4′-methyl acetyl fentanyl shows altered receptor affinity compared to non-methylated analogs .
  • Molecular docking : Model the compound’s interaction with MOR using software like AutoDock Vina. Compare binding poses with known agonists to identify critical residues (e.g., Asp147, Tyr148) .
  • Metabolic stability testing : Use liver microsomes to assess whether contradictory in vivo/in vitro results arise from rapid metabolism (e.g., cytochrome P450-mediated degradation) .

Q. What regulatory considerations apply when studying structurally related controlled substances?

  • Methodological Answer :

  • Legal screening : Cross-reference the compound with controlled substance lists (e.g., U.S. DEA Schedule I, EU drug regulations). For example, 4′-methyl acetyl fentanyl is a Schedule I opioid .
  • Compliance protocols : Obtain DEA/FDA research licenses if analogs fall under the Federal Analog Act. Document synthesis quantities and storage conditions to meet auditing requirements .
  • Ethical review : Submit animal or human tissue studies to institutional review boards (IRBs) with detailed risk assessments for opioid-related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide
Reactant of Route 2
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n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide

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